molecular formula C10H19Cl B13485780 1-(Chloromethyl)-1-hexylcyclopropane

1-(Chloromethyl)-1-hexylcyclopropane

Cat. No.: B13485780
M. Wt: 174.71 g/mol
InChI Key: AYZNOYOIAYOAIF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-hexylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a chloromethyl group and a hexyl chain. The molecular formula for 1-(Chloromethyl)-1-hexylcyclopropane is C10H19Cl.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-hexylcyclopropane

InChI

InChI=1S/C10H19Cl/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3

InChI Key

AYZNOYOIAYOAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-hexylcyclopropane can be synthesized through various methods. One common approach involves the chloromethylation of cyclopropane derivatives. The reaction typically uses chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds through the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the cyclopropane ring.

Industrial Production Methods: Industrial production of 1-(Chloromethyl)-1-hexylcyclopropane may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products:

  • Substitution reactions yield derivatives such as amines, ethers, or thioethers.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in hydrocarbons or alcohols.

Scientific Research Applications

1-(Chloromethyl)-1-hexylcyclopropane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-hexylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring structure.

    1-Methylcyclopropane: A cyclopropane derivative with a methyl group.

    1-(Bromomethyl)-1-hexylcyclopropane: Similar structure with a bromomethyl group instead of chloromethyl.

Uniqueness: 1-(Chloromethyl)-1-hexylcyclopropane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

Overview of 1-(Chloromethyl)-1-hexylcyclopropane

1-(Chloromethyl)-1-hexylcyclopropane is a halogenated organic compound that features a cyclopropane ring. The presence of chlorine and the hexyl chain can influence its reactivity and biological interactions. Compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential neurotoxic effects.

Chemical Structure

  • Molecular Formula : C10H17Cl
  • Structure : The compound consists of a cyclopropane ring substituted with a chloromethyl group and a hexyl chain. This structure can lead to various conformations that may affect its interaction with biological systems.

The biological activity of halogenated compounds like 1-(Chloromethyl)-1-hexylcyclopropane can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The chlorine atom can participate in nucleophilic substitution reactions, potentially leading to the modification of proteins or nucleic acids.
  • Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to cytotoxic effects.
  • Enzyme Inhibition : Halogenated hydrocarbons can inhibit enzymes by binding to active sites or altering enzyme conformation.

Case Studies and Research Findings

  • Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. For instance, studies on related chlorinated compounds have shown effectiveness against various bacterial strains, suggesting potential use as disinfectants or preservatives.
  • Neurotoxicity : Some halogenated hydrocarbons are known neurotoxins. Research indicates that exposure to such compounds can lead to neurodegenerative effects in animal models, primarily through oxidative stress pathways.
  • Environmental Impact : The persistence of halogenated compounds in the environment raises concerns about bioaccumulation and toxicity in aquatic organisms. Studies indicate that these compounds can disrupt endocrine functions in wildlife.

Data Table

Activity TypeCompound TypeObserved EffectReference
AntimicrobialHalogenated HydrocarbonsInhibition of bacterial growth
NeurotoxicityChlorinated CompoundsInduction of oxidative stress
Endocrine DisruptionHalogenated Flame RetardantsHormonal imbalance in aquatic species

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